(Z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is a synthetic derivative of stilbene, a class of organic compounds characterized by a central ethylene moiety (C=C) connecting two aromatic rings. [] It is a structural analogue of combretastatin A-4, a naturally occurring stilbene found in the South African tree Combretum caffrum, known for its potent antitumor and antimitotic properties. [] This compound has been explored for its potential in various biomedical research areas, including cancer therapy, due to its inhibitory effect on tubulin polymerization, a crucial process in cell division.
(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is a complex organic compound characterized by a unique structure that includes methoxy and trimethoxy groups attached to a benzenamine core. This compound has garnered interest in various fields of scientific research due to its potential applications in medicinal chemistry and material science. Its chemical formula is , and it has a molecular weight of approximately 315.36 g/mol. The compound is also known by several synonyms, including AVE-8063 and 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]aniline.
The synthesis of (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline typically involves several key steps:
The molecular structure of (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline can be described as follows:
The structural representation can be derived from its SMILES notation: COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N
, indicating the arrangement of atoms and bonds in the molecule .
(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline is involved in various chemical reactions:
The mechanism of action for (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline primarily involves its interaction with specific biochemical pathways:
The physical and chemical properties of (z)-2-methoxy-5-(3,4,5-trimethoxystyryl)aniline include:
Property | Value |
---|---|
Molecular Weight | 315.36 g/mol |
Boiling Point | Approximately 496.4 °C |
Density | Approximately 1.163 g/cm³ |
pKa | Approximately 4.17 |
Storage Conditions | Under inert gas at 2–8 °C |
Safety Classification | GHS08; Warning |
These properties indicate that the compound should be handled with care due to potential hazards associated with its chemical structure .
(z)-2-Methoxy-5-(3,4,5-trimethoxystyryl)aniline has several scientific applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6